[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
Description
[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid (CAS: 304896-86-4) is a coumarin derivative featuring a propyl substituent at the 4-position of the chromene ring and an oxyacetic acid moiety at the 7-position. Its molecular formula is C₁₄H₁₄O₅, with a molecular weight of 262.26 g/mol .
Coumarin derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and fluorescent properties . For instance, the acetic acid group enables derivatization into hydrazides or coordination complexes, which are common strategies in medicinal chemistry .
Properties
IUPAC Name |
2-(2-oxo-4-propylchromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-2-3-9-6-14(17)19-12-7-10(4-5-11(9)12)18-8-13(15)16/h4-7H,2-3,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDUPXBFHWESTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-propyl-2H-chromen-2-one, which can be achieved through the condensation of salicylaldehyde with propionic anhydride in the presence of a base.
Etherification: The next step involves the etherification of 4-propyl-2H-chromen-2-one with chloroacetic acid in the presence of a base such as potassium carbonate. This reaction forms the this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Inhibiting key enzymes involved in biological processes.
Modulating Receptors: Binding to and modulating the activity of specific receptors.
Interacting with DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of coumarin-based acetic acid derivatives. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Coumarin Acetic Acid Derivatives
Key Structural and Functional Differences
The 8-methyl derivative (CAS 428822-69-9) further improves hydrophobicity, which could prolong metabolic half-life .
Functional Group Modifications :
- Replacement of the 7-oxyacetic acid with a 7-hydroxy group (CAS 6950-82-9) shifts the compound’s utility toward metal ion chelation, as seen in uranium adsorption studies .
- The 3-hexyl substituent (CAS 438030-04-7) introduces steric bulk, which may affect binding interactions in catalytic or material applications .
Biological vs. Industrial Applications :
- The target compound and its phenyl/methyl analogs are primarily explored for pharmaceutical applications (e.g., antimicrobial, anti-inflammatory agents) .
- Hydroxy-substituted coumarin acetic acids (e.g., CAS 6950-82-9) are repurposed for environmental remediation due to their ability to coordinate with metal ions like uranium .
Research Findings and Mechanistic Insights
- Synthetic Accessibility : The target compound is synthesized via Pechmann condensation, a common method for coumarin derivatives, followed by ester hydrolysis to introduce the acetic acid group .
- Coordination Chemistry: Analogous compounds with carboxylic acid groups demonstrate monodentate or bidentate coordination with metal ions, a property leveraged in uranium adsorption .
- Biological Activity : Hydrazide derivatives of coumarin acetic acids exhibit enhanced antimicrobial activity due to improved log P values and intracellular uptake .
Biological Activity
[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid, a derivative of the chromene class, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chromenone structure, which is known for its potential therapeutic effects. Research has demonstrated that compounds within this class exhibit a variety of biological activities, including antimicrobial, antioxidant, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chromenone backbone with an acetic acid moiety, which is significant for its biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives of chromenones found that several compounds demonstrated significant activity against a range of bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The effectiveness of these compounds suggests potential applications in treating bacterial infections.
2. Antioxidant Properties
The antioxidant activity of this compound has also been investigated. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Studies have shown that chromenone derivatives can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage . The specific mechanisms involve the inhibition of reactive oxygen species (ROS), contributing to their protective effects in biological systems.
3. Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research has highlighted that derivatives of chromenones can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . For instance, studies have shown that these compounds can interfere with tubulin polymerization, leading to cell cycle arrest and subsequent cell death in tumor cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
Receptor Modulation : It can bind to receptors, thereby modulating their activity and influencing signaling pathways related to cell proliferation and survival.
Gene Expression Alteration : The compound may interact with DNA or RNA, leading to changes in gene expression patterns that promote apoptosis or inhibit proliferation in cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of chromenone derivatives:
| Study | Focus | Findings |
|---|---|---|
| Afifi et al., 2017 | Anticancer | Identified cytotoxic effects on cancer cells via apoptosis induction. |
| Mashhadinezhad et al., 2019 | Antimicrobial | Demonstrated significant antibacterial activity against multiple strains. |
| Zhao et al., 2020 | Antioxidant | Showed effective free radical scavenging capabilities. |
These findings underscore the potential utility of this compound in therapeutic applications across various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
